2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a cyclohexyl group, a cyclopropanecarbonyl group, and a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the cyclopropanecarbonyl group and the tetrahydrobenzothiophene core. Common synthetic routes may involve:
Formation of Cyclopropanecarbonyl Group: This can be achieved through cyclopropanation reactions, where a cyclopropane ring is introduced into the molecule.
Formation of Tetrahydrobenzothiophene Core: This step may involve the cyclization of appropriate precursors under specific conditions to form the tetrahydrobenzothiophene ring.
Coupling Reactions: The final steps often involve coupling reactions to attach the cyclohexyl and cyclopropanecarbonyl groups to the tetrahydrobenzothiophene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Shares the cyclohexyl group but lacks the complex structure of the target compound.
Cyclopropanecarboxylic Acid: Contains the cyclopropanecarbonyl group but is structurally simpler.
Tetrahydrobenzothiophene: Shares the core structure but lacks the additional functional groups.
Uniqueness
2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of functional groups and structural complexity
Biological Activity
The compound 2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Core Structure : The benzothiophene moiety is significant for its biological activity.
- Functional Groups : The presence of amide and amino groups enhances its interaction with biological targets.
Molecular Formula
- C : 19
- H : 24
- N : 2
- O : 2
- S : 1
Physical Properties
Property | Value |
---|---|
Molecular Weight | 336.47 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The proposed mechanisms include:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders.
Antitumor Activity
Recent studies have indicated that the compound exhibits significant antitumor properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer Cells (MCF-7) : IC50 values indicated a potent inhibitory effect.
- Lung Cancer Cells (A549) : Reduced cell viability was observed at higher concentrations.
Neuroprotective Effects
Research suggests that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. Mechanistic studies showed:
- Reduction in Oxidative Stress : The compound decreased levels of reactive oxygen species (ROS) in neuronal cells.
- Anti-inflammatory Activity : It inhibited the release of pro-inflammatory cytokines.
Study 1: Antitumor Efficacy
In a controlled study involving human breast cancer xenografts in mice, administration of the compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the potential for this compound as a lead candidate for cancer therapeutics.
Study 2: Neuroprotection
A study published in Journal of Neurochemistry evaluated the neuroprotective effects of the compound on primary neuronal cultures exposed to glutamate toxicity. Results indicated that pre-treatment with the compound significantly reduced neuronal death and preserved mitochondrial function.
Properties
Molecular Formula |
C21H29N3O3S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[[2-[cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H29N3O3S/c22-19(26)18-15-8-4-5-9-16(15)28-20(18)23-17(25)12-24(21(27)13-10-11-13)14-6-2-1-3-7-14/h13-14H,1-12H2,(H2,22,26)(H,23,25) |
InChI Key |
BQRAXPWZEZSHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C(=O)C4CC4 |
Origin of Product |
United States |
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